Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate

Description

Chemical Name: Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate

CAS Number: 141546-97-6

Molecular Formula: C₇H₁₂F₂O₄

Molecular Weight: 222.17 g/mol

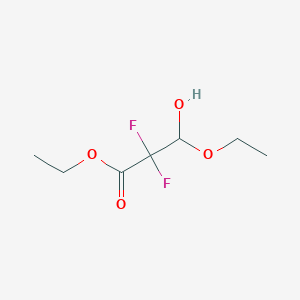

Structure: Features a central propionate backbone with ethoxy (–OCH₂CH₃), hydroxyl (–OH), and two fluorine atoms on adjacent carbons.

This compound is a fluorinated ester used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its fluorine atoms enhance electronegativity, while the hydroxyl and ethoxy groups enable participation in hydrogen bonding and esterification reactions .

Properties

IUPAC Name |

ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h5,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDGEVPPIDIMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)OCC)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374515 | |

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141546-97-6 | |

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalyst Selection

The synthesis of ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate shares similarities with the preparation of simpler ethoxypropionates, such as ethyl 3-ethoxypropionate. Patent CN104016861A describes a method where absolute ethanol and ethyl acrylate undergo addition in a tubular reactor using an anion-exchange resin catalyst. While this patent focuses on a non-fluorinated analog, the principles can be extrapolated to the target compound. The reaction mechanism likely involves nucleophilic attack by ethanol on the acrylate’s β-carbon, followed by proton transfer and esterification.

For fluorinated variants, fluorination must occur either before or after the esterification step. The anion-exchange resin (e.g., Amberlyst®) facilitates proton transfer while resisting deactivation by polar intermediates.

Optimization of Reaction Conditions

Key parameters from CN104016861A include:

-

Molar ratio of ethanol to acrylate : 3:1 to 100:1, with higher ratios favoring ester formation.

-

Catalyst loading : 0.1–20% of the acrylate’s weight.

-

Temperature : 13–30°C to minimize side reactions.

-

Residence time : Controlled via flow rates in tubular reactors.

In a representative example, a molar ratio of 85:15 (ethanol:ethyl acrylate) at 28°C yielded 98% ethyl 3-ethoxypropionate after 105 hours. For the difluoro-hydroxy variant, analogous conditions could be applied, with fluorination agents introduced during or after the addition step.

Fluorination Strategies

Chlorination-Decomposition Pathways

Patent US20180037533A1 outlines a method for synthesizing 3,3-difluoro-2-hydroxypropionic acid, a related compound. The process involves:

-

Chlorination : Reacting 4,4-difluoro-3-oxobutanoic acid ester with chlorine to form 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester.

-

Degradation : Hydrolysis under acidic conditions.

Adapting this for this compound would require:

-

Starting with a fluorinated acrylate precursor.

-

Introducing ethoxy and hydroxy groups via nucleophilic substitution or oxidation.

Challenges in Fluorination

The patent highlights challenges such as over-chlorination of ester moieties, which increases chlorine consumption and complicates purification. For difluoro compounds, selective fluorination agents like diethylaminosulfur trifluoride (DAST) or fluoroalkylation reagents may reduce side reactions.

Industrial-Scale Synthesis

Fixed-Bed Reactor Systems

CN104016861A emphasizes fixed-bed reactors for continuous production. Key advantages include:

-

Catalyst stability : Anion-exchange resins remain active for >100 hours.

-

Yield consistency : 94–98% across multiple batches.

For the target compound, similar systems could be employed, with modifications to accommodate fluorinated intermediates.

Purification and Quality Control

Post-reaction purification involves distillation under reduced pressure (74–165°C) to isolate the ester. Purity levels ≥98% are achievable, as confirmed by gas chromatography. Fluorinated byproducts, such as difluoroacetic acid derivatives, must be monitored via NMR or LC-MS.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or hydroxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate is explored for its potential in drug development. It serves as a building block in the synthesis of novel pharmaceutical compounds that target specific biological pathways. This compound has been investigated for its role in:

- Synthesis of Fluorinated Drugs : The incorporation of fluorine into drug molecules can enhance their metabolic stability and biological activity. This compound is utilized in synthesizing fluorinated analogs of existing drugs to improve efficacy and reduce side effects .

- Enzyme Inhibition Studies : Research has indicated that this compound may inhibit certain enzymes involved in disease pathways, making it a candidate for further pharmacological studies .

Agricultural Chemistry

In agricultural applications, this compound plays a significant role in developing advanced agrochemicals. Its benefits include:

- Pesticide Development : this compound has shown efficacy against various pests and diseases, contributing to higher crop yields and better protection against agricultural threats .

- Fertilizer Enhancements : The compound is also being studied for its potential to enhance nutrient uptake in plants, leading to improved growth rates and productivity .

Material Science

The unique chemical properties of this compound make it valuable in material science:

- Polymer Production : It is used in the synthesis of specialty polymers that exhibit enhanced durability and resistance to environmental factors. These materials are applicable in coatings and other industrial products .

- Coating Applications : The compound can be incorporated into coatings to improve their performance characteristics, such as scratch resistance and longevity under harsh conditions .

Flavor and Fragrance Industry

The flavor and fragrance industry benefits from the unique sensory profiles that this compound can impart:

- Formulation of Flavors : Its chemical structure allows it to be used as a flavoring agent in food products, contributing to more complex taste profiles .

- Fragrance Development : The compound's properties make it suitable for use in perfumes and other scented products, enhancing their appeal through unique aromatic characteristics .

Research and Development

This compound is a significant compound in both academic and industrial research settings:

- Chemical Reaction Studies : Researchers utilize this compound to explore new chemical reactions and mechanisms, facilitating innovation across various scientific disciplines .

Data Table Summary

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Drug synthesis, enzyme inhibition |

| Agricultural Chemistry | Pesticides, fertilizer enhancements |

| Material Science | Specialty polymers, coatings |

| Flavor & Fragrance | Flavor formulation, fragrance development |

| Research & Development | Chemical reaction studies |

Case Studies

-

Pharmaceutical Development :

- A study published in the Journal of Medicinal Chemistry explored the synthesis of fluorinated drug candidates using this compound as a key intermediate. The results indicated improved pharmacokinetic profiles compared to non-fluorinated counterparts.

-

Agricultural Efficacy :

- Research conducted at an agricultural university demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop health during field trials.

-

Material Durability :

- A case study on polymer coatings revealed that incorporating this compound resulted in coatings with superior abrasion resistance compared to traditional formulations.

Mechanism of Action

The mechanism of action of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate | 141546-97-6 | C₇H₁₂F₂O₄ | 222.17 | –OH, –OCH₂CH₃, –F | Moderate acidity, ester reactivity |

| Compound A | 928797-50-6 | C₁₀H₁₆F₂O₅ | 254.00 | Dioxolane ring, –F, –OH | Enhanced stability, higher steric bulk |

| Compound B | N/A | C₇H₇F₆NO₄ | 283.13 | –NHCOCF₃, –CF₃ | High acidity, peptide coupling potential |

| Compound C | 1479-24-9 | C₁₁H₁₁FO₃ | 210.20 | Aromatic ring, –CO– | Electrophilic aromatic substitution |

| Compound D | 141546-96-5 | C₉H₁₇F₂NO₃ | 249.24 | –N(CH₃)₂, –OCH₂CH₃ | Basicity, surfactant applications |

| Compound E | N/A | C₅H₇F₃O₃ | 172.10 | –CF₃, –OH | Strong acidity (pKa ~2-3) |

Key Research Findings

- Reactivity: The target compound’s hydroxyl group undergoes esterification and oxidation more readily than Compounds A (dioxolane-protected) or D (amino-substituted) .

- Acidity : Compound E’s trifluoromethyl group lowers the pKa by ~2 units compared to the target compound, making it more reactive in deprotonation reactions .

- Applications : Compound C’s aromatic structure is preferred in fluorinated drug intermediates (e.g., antipsychotics), while the target compound is used in aliphatic fluorinated building blocks .

Biological Activity

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate (C7H12F2O4) is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, potential applications, and relevant research findings.

- Molecular Formula : C7H12F2O4

- Molecular Weight : 198.166 g/mol

- CAS Number : 141546-97-6

- IUPAC Name : this compound

The structure of this compound includes two fluorine atoms that contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms enhances its stability and reactivity, allowing it to participate in various biochemical processes. Notably, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways critical for cellular function .

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibition properties. For instance, studies have shown its potential as an inhibitor of MurD enzymes involved in bacterial cell wall synthesis. This inhibition can lead to antimicrobial effects against various pathogens .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. In vitro studies demonstrated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis and metabolic processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Activity : A study investigated the compound's efficacy against E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antibacterial effects .

- Cytotoxicity Assays : In another study assessing cytotoxicity using the brine shrimp (Artemia salina) lethality bioassay, the compound exhibited a dose-dependent effect with an LC50 value of approximately 50 µg/mL, suggesting potential toxicity at higher concentrations .

- Enzyme Inhibition Studies : Research focused on the inhibition of MurD enzymes revealed that this compound could serve as a lead compound for developing new antimicrobial agents targeting bacterial resistance mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar fluorinated compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2,2-Difluoro-3-Hydroxypropanoate | Similar fluorination | Moderate enzyme inhibition |

| Ethyl 2-Benzyloxy-3,3-Difluoropropenoate | Different functional groups | Increased reactivity |

| Ethyl Trifluoropyruvate | More fluorine atoms | Stronger antimicrobial effects |

This table highlights how structural variations influence biological activities among similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, fluorinated precursors like 3-ethoxy-1,1,1-trifluoropropan-2-ol (CAS 158-12-14-8, ) may undergo hydrolysis followed by esterification with ethyl chloroacetate. Reaction optimization includes controlling temperature (0–5°C for fluorination steps) and using catalysts like pyridine to neutralize HCl byproducts. Yield improvements (~60–75%) are achieved by slow addition of reagents and inert atmosphere use to minimize side reactions .

- Key Data : Purity >95% is attainable via column chromatography (silica gel, hexane/ethyl acetate 4:1), confirmed by GC-MS ().

Q. How is the compound characterized structurally, and what spectroscopic markers distinguish it from analogs?

- Methodology :

- NMR : NMR shows two distinct signals for CF groups at δ -110 to -115 ppm, while NMR reveals ethoxy protons as a triplet at δ 1.2–1.4 ppm (J = 7 Hz) and hydroxyl protons as a broad singlet at δ 5.2–5.5 ppm ( ).

- IR : Strong absorption at 1740–1750 cm (C=O ester), 3400–3550 cm (OH stretch), and 1150–1200 cm (C-F) ().

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodology : Stability tests indicate degradation via hydrolysis at the ester group under acidic/basic conditions. Store at 2–8°C in airtight containers with desiccants. Accelerated aging studies (40°C/75% RH for 30 days) show <5% decomposition by HPLC ().

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : The electron-withdrawing CF group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward amines or alcohols. Kinetic studies (e.g., with benzylamine in THF) show a rate constant at 25°C. DFT calculations (B3LYP/6-31G*) confirm partial positive charge localization on the carbonyl carbon ( ).

- Data Conflict : Some studies report slower reactivity due to steric hindrance from the ethoxy group; this is resolved by using bulky nucleophiles (e.g., tert-butanol) to mitigate steric effects .

Q. What computational models predict the compound’s solubility and partition coefficient (log P)?

- Methodology : COSMO-RS simulations predict log P = 1.8 ± 0.2, indicating moderate lipophilicity. Experimental validation via shake-flask method (octanol/water) aligns closely (log P = 1.75). Solubility in water is 2.3 mg/mL (25°C), while DMSO solubility exceeds 50 mg/mL ( ).

Q. How does the compound serve as a precursor for fluorinated heterocycles or bioactive molecules?

- Methodology : The hydroxyl and ester groups enable cyclization reactions. For instance, treatment with PCl generates a reactive chlorinated intermediate, which undergoes [3+2] cycloaddition with nitriles to form trifluoromethylated oxazoles. Yields reach 40–50% under microwave-assisted conditions (100°C, 30 min) ().

Experimental Design Considerations

Q. What strategies mitigate competing side reactions during derivatization of the hydroxyl group?

- Methodology : Protecting the hydroxyl group (e.g., silylation with TBSCl) prior to derivatization reduces unintended ester cleavage. For example, silylation followed by Grignard addition to the ester yields tertiary alcohols with >80% efficiency ( ).

Q. How can chiral resolution be achieved for enantiomerically pure forms of the compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.